molecular formula C11H15ClN2O B6630764 1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol

1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol

Cat. No.: B6630764
M. Wt: 226.70 g/mol
InChI Key: IAUFALURVNOCDT-UHFFFAOYSA-N
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Description

1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol is a compound that features a pyrrolidine ring, a chloropyridine moiety, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with a suitable pyrrolidine precursor under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridin-4-yl)ethanone: Similar structure but lacks the pyrrolidine ring.

    2-Chloro-4-acetylpyridine: Contains the chloropyridine moiety but differs in other functional groups.

Uniqueness

1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol is unique due to the combination of the pyrrolidine ring, chloropyridine moiety, and ethanol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(15)9-3-5-14(7-9)10-2-4-13-11(12)6-10/h2,4,6,8-9,15H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFALURVNOCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=CC(=NC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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